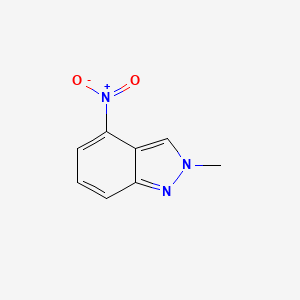

2-Methyl-4-nitro-2H-indazole

描述

2-Methyl-4-nitro-2H-indazole is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H7N3O2 and an average mass of 177.160 Da .

Synthesis Analysis

The synthesis of 2H-indazoles, including 2-Methyl-4-nitro-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide can be used .Physical And Chemical Properties Analysis

2-Methyl-4-nitro-2H-indazole is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved data.科学研究应用

C–H Functionalization of 2H-indazoles

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives .

- Methods of Application : The late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .

- Results or Outcomes : This method is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .

Synthesis of 2H-indazoles

- Scientific Field : Chemistry of Heterocyclic Compounds

- Application Summary : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Methods of Application : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

- Results or Outcomes : These methods have been used to synthesize a wide variety of 2H-indazoles .

Biological Evaluation of 2H-indazole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .

- Methods of Application : The anti-inflammatory potential for selected compounds was evaluated in silico and in vitro against human cyclooxygenase-2 (COX-2) .

- Results or Outcomes : The results showed that these compounds have potential antimicrobial and anti-inflammatory activities .

Copper-Catalyzed Synthesis of 2H-Indazoles

- Scientific Field : Organic Chemistry

- Application Summary : 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide .

- Methods of Application : The catalyst plays the key role in the formation of C-N and N-N bonds. This method has a broad substrate scope with a high tolerance for various functional groups .

- Results or Outcomes : This method provides a new pathway for the synthesis of 2H-indazoles .

Synthesis of 1H- and 2H-indazoles

- Scientific Field : Heterocyclic Compounds Chemistry

- Application Summary : The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

- Methods of Application : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results or Outcomes : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Copper-Catalyzed One-Pot, Three-Component Reaction

- Scientific Field : Organic Chemistry

- Application Summary : 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide .

- Methods of Application : The catalyst plays the key role in the formation of C-N and N-N bonds. This method has a broad substrate scope with a high tolerance for various functional groups .

- Results or Outcomes : This method provides a new pathway for the synthesis of 2H-indazoles .

安全和危害

2-Methyl-4-nitro-2H-indazole is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

未来方向

The future directions in the study of 2H-indazoles, including 2-Methyl-4-nitro-2H-indazole, involve the development of more efficient synthetic approaches. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

属性

IUPAC Name |

2-methyl-4-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-6-7(9-10)3-2-4-8(6)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSBJAWUBPTMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299625 | |

| Record name | 2-Methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-nitro-2H-indazole | |

CAS RN |

26120-44-5 | |

| Record name | 2-Methyl-4-nitroindazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。